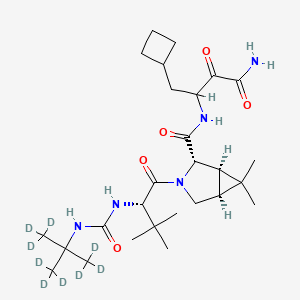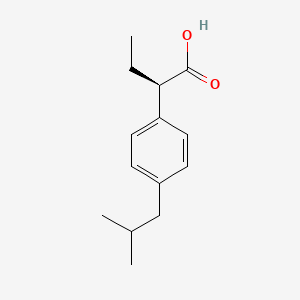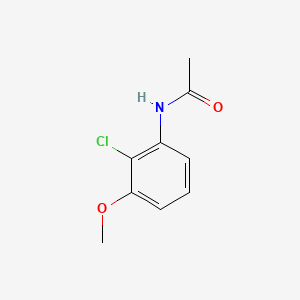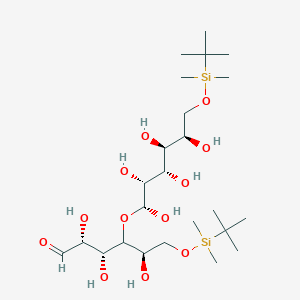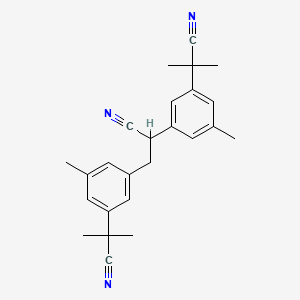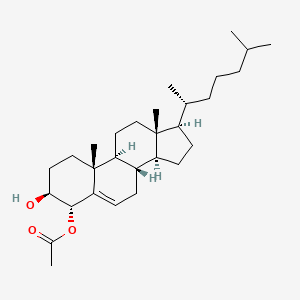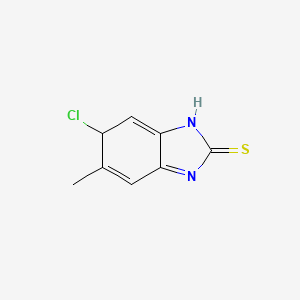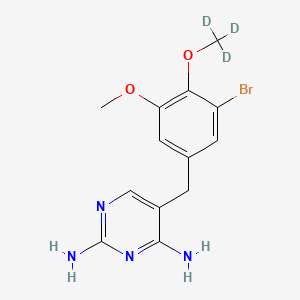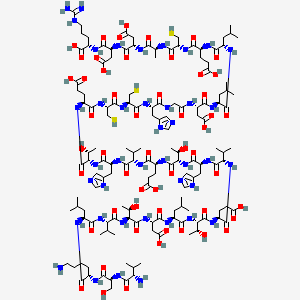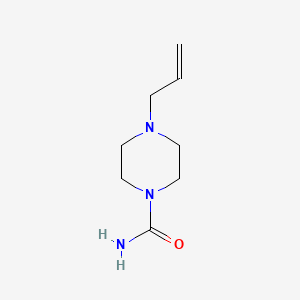
4-Allylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allylpiperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-en-1-yl group and a carboxamide group.
Métodos De Preparación
The synthesis of 4-Allylpiperazine-1-carboxamide typically involves the reaction of piperazine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The carboxamide group can be introduced through the reaction of the resulting intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Allylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the prop-2-en-1-yl group.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
4-Allylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Allylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 4-Allylpiperazine-1-carboxamide include other piperazine derivatives such as:
Piperazine-1-carboxamide: Lacks the prop-2-en-1-yl group but shares the carboxamide functionality.
4-(Prop-2-yn-1-yl)piperazine-1-carboxamide: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group, leading to different reactivity and applications.
N-(4-(2-Phenylethyl)piperazin-1-yl)carboxamide: Features a phenylethyl group, which imparts different biological activities and chemical properties.
Propiedades
Número CAS |
157459-51-3 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.228 |
Nombre IUPAC |
4-prop-2-enylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c1-2-3-10-4-6-11(7-5-10)8(9)12/h2H,1,3-7H2,(H2,9,12) |
Clave InChI |
VRGLKMGVFZMMKI-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


